(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Description
This compound is a purine nucleoside analog characterized by a 2-amino-6-chloro-substituted purine base and a modified tetrahydrofuran (THF) sugar moiety. The purine base features an amino group at the 2-position and a chlorine atom at the 6-position, distinguishing it from canonical adenosine derivatives. The sugar moiety adopts a (2R,3R,4R,5R) stereochemical configuration, with a hydroxymethyl group at the 5-position and a methyl group at the 3-position. This structural modification may enhance metabolic stability or alter receptor binding compared to unmodified nucleosides.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6-,9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIDGHHZMLANX-GITKWUPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191370 | |
| Record name | 6-Chloro-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640725-74-2 | |
| Record name | 6-Chloro-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640725-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, case studies, and relevant data.
- IUPAC Name : (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
- CAS Number : 1294481-82-5
- Molecular Formula : CHClNO
- Molecular Weight : 294.73 g/mol
- Purity : ≥98%
The biological activity of this compound primarily stems from its structural similarity to natural nucleosides. It acts by inhibiting key enzymes involved in nucleic acid synthesis and repair. The presence of the purine base allows it to interfere with DNA and RNA processes:
- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced deoxyribonucleotide triphosphate (dNTP) pools.
- Induction of Apoptosis : By disrupting normal cellular replication processes, it can trigger programmed cell death in rapidly dividing cells such as cancer cells.
Antitumor Activity
Recent studies have demonstrated significant antitumor effects in various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 0.70 | Inhibition of DNA synthesis |
| MCF7 (Breast) | 0.80 | Induction of apoptosis |
| A549 (Lung) | 1.50 | Disruption of ribonucleotide metabolism |
Case Studies
- Ewing Sarcoma Treatment :
- Combination Therapy :
Pharmacokinetics and Toxicology
Research indicates favorable pharmacokinetic properties with good oral bioavailability and metabolic stability in human liver microsomes. Toxicological assessments have shown low systemic toxicity at therapeutic doses .
Structure-Activity Relationship (SAR)
Studies focusing on the SAR have identified modifications that enhance potency and selectivity towards cancer cells while minimizing off-target effects. For instance, variations in the hydroxymethyl group have been linked to improved binding affinity to target enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural differences between the target compound and related purine nucleoside analogs:
Key Differences and Implications
Purine Substitutions: The target compound’s 2-amino-6-chloro substitution contrasts with 6-amino-2-chloro in Cl-Ado () and 2,6-diamino in compound 9 (). 8-Substituted analogs (e.g., 8-bromo in -((4-chlorobenzyl)amino) in ) highlight the role of purine C8 modifications in modulating selectivity .
Sugar Modifications :
- The 3-methyl group in the target compound introduces steric hindrance absent in Cl-Ado or compound 7, possibly reducing susceptibility to phosphorylase enzymes .
- 3-Allyl () and 5-acetoxymethyl () substituents demonstrate how alkylation or acylation impacts solubility and bioavailability .
Stereochemistry :
- The 4R configuration in the target compound distinguishes it from 4S in Cl-Ado and compound 5. Such stereochemical differences can drastically alter binding to kinases or nucleoside transporters .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound in academic research?
The synthesis typically involves nucleoside coupling and protective group strategies. For example:
- Microwave-assisted coupling : A 2,6-dichloro-9H-purine derivative is reacted with a protected tetrahydrofuran triacetate precursor in the presence of p-toluenesulfonic acid under microwave heating (80°C, 2 hours). Subsequent deprotection with methanolic ammonia yields the target compound .
- Stepwise functionalization : Chloropurine nucleosides are modified via nucleophilic substitution with amines (e.g., 2-amino-3-phenylpropanol) in ethanol, followed by triethylamine-mediated coupling and column chromatography purification .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purification Method | Yield | Reference |
|---|---|---|---|---|
| Coupling | Microwave, p-TsOH, 80°C | Silica column | 65–75% | |
| Deprotection | NH3/MeOH, RT | HPLC | >95% purity |
Q. What spectroscopic and analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : H and C NMR confirm stereochemistry and substitution patterns (e.g., δ 8.11 ppm for purine H-2; δ 5.47 ppm for anomeric proton) .
- Mass spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 345.1 for brominated analogs) .
- HPLC purity : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can researchers optimize synthesis yields while minimizing impurities?
- Reaction optimization : Use kinetic studies to identify rate-limiting steps (e.g., microwave vs. conventional heating). Evidence shows microwave-assisted synthesis reduces side reactions (e.g., hydrolysis) and improves yield by 15–20% .
- Impurity profiling : Employ LC-MS to trace byproducts (e.g., dechlorinated intermediates or acetylated impurities) and adjust reaction stoichiometry .
Q. What strategies address discrepancies in reported adenosine receptor binding affinities?
Conflicting data may arise from assay variability (e.g., receptor subtype selectivity or purity issues). Methodological recommendations:
- Comparative assays : Test the compound alongside standard agonists (e.g., CGS21680 or NECA) under identical conditions .
- Receptor subtype validation : Use knockout cell lines or selective antagonists (e.g., PSB-16301 for A receptors) to confirm target specificity .
Table 2: Key Adenosine Receptor Ligands for Comparative Studies
| Compound | Receptor Selectivity | Reference |
|---|---|---|
| CGS21680 | A agonist | |
| NECA | Pan-agonist | |
| PSB-16301 | A antagonist |
Q. How should researchers handle stability and storage challenges for long-term studies?
- Storage conditions : Store at -10°C under inert atmosphere (argon) to prevent oxidation or hydrolysis .
- Stability monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., loss of chloro or amino groups) over 6–12 months .
Safety and Handling
Q. What precautions are critical for safe laboratory handling?
- Personal protective equipment (PPE) : Use NIOSH-approved face shields, nitrile gloves, and fume hoods to avoid inhalation/contact .
- Spill management : Collect solid residues with dust-free tools and dispose via licensed waste services to prevent environmental contamination .
Data Contradiction Analysis
Q. How can researchers resolve conflicting cytotoxicity data in cell-based assays?
- Purity verification : Re-test the compound via HPLC-UV/MS to rule out batch-specific impurities .
- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) to identify threshold effects and validate with ATP-based viability assays .
Biological Activity Profiling
Q. What in vitro models are suitable for evaluating its antinociceptive potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
